(5-Methoxy-1-benzofuran-3-yl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-methoxy-1-benzofuran-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-8-2-3-10-9(5-8)7(6-15-10)4-11(12)13/h2-3,5-6H,4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJECPZMQFHRYGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=C2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17249-70-6 | |
| Record name | 5-Methoxy-3-benzofuranacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17249-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activities and Pharmacological Potential of 5 Methoxy 1 Benzofuran 3 Yl Acetic Acid Analogues in Research
Investigation of General Biological Activities Associated with Benzofuran-3-yl Acetic Acid Scaffolds
The benzofuran-3-yl acetic acid scaffold and its derivatives are recognized for a diverse array of biological properties. These compounds have been reported to possess potent antihyperglycemic, analgesic, antiparasitic, antimicrobial, and antitumor activities. nih.gov The inherent versatility of the benzofuran (B130515) ring system allows for structural modifications that can modulate these activities. nih.gov For instance, the introduction of different substituents on the benzofuran core can significantly influence the pharmacological profile. This structural flexibility has made benzofuran derivatives a subject of extensive research for developing new therapeutic agents. nih.govjopcr.com Many clinically approved drugs are based on substituted benzofuran structures, some of which are fused with other heterocyclic rings. nih.gov
Exploration of Receptor Agonist Activities
A significant area of investigation for benzofuran-3-yl acetic acid analogues has been their interaction with G protein-coupled receptors (GPCRs), which are crucial targets in drug discovery.
Derivatives of (2,3-dihydro-1-benzofuran-3-yl)acetic acid have been identified as potent and selective agonists for G protein-coupled receptor 40 (GPR40). nih.govnih.gov GPR40 is predominantly expressed in pancreatic β-cells and plays a key role in mediating the amplification of glucose-stimulated insulin (B600854) secretion (GSIS) by free fatty acids. nih.govresearchgate.net The activation of GPR40 is considered an attractive strategy for the treatment of type 2 diabetes because it enhances insulin release only in the presence of high glucose levels, potentially minimizing the risk of hypoglycemia. researchgate.net
Medicinal chemistry programs have focused on optimizing these benzofuran-based scaffolds to improve their potency and pharmacokinetic properties. nih.govacs.org For example, research led to the identification of TAK-875 (Fasiglifam), a (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivative, as a potent, selective, and orally bioavailable GPR40 agonist. nih.govresearchgate.net Although its clinical development was halted, the discovery of TAK-875 spurred further research into GPR40 agonists based on the benzofuran acetic acid framework. researchgate.netnih.gov
GPR40 is also known as Free Fatty Acid Receptor 1 (FFA1). nih.govacs.org Consequently, research into GPR40 agonists is synonymous with FFA1 agonism research. The receptor is activated by medium and long-chain free fatty acids (FFAs). researchgate.net Synthetic FFA1 agonists, including various aryl alkanoic acid derivatives like benzofuran acetic acids, have been developed to mimic the effects of endogenous ligands. researchgate.net
The discovery that FFA1 activation enhances insulin secretion in a glucose-dependent manner was a pivotal moment in the field. nih.govacs.org This led to the development of numerous synthetic agonists. researchgate.net Studies have explored a range of benzofuran propanoic acid derivatives, optimizing their structure to achieve high potency and selectivity for FFA1 over other related fatty acid receptors. nih.gov These efforts have resulted in compounds that demonstrate significant glucose-lowering effects in preclinical models of type 2 diabetes. nih.govnih.gov
Antimicrobial and Antifungal Activity Investigations
The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. nih.govmdpi.com Benzofuran derivatives have emerged as a promising class of compounds in this area. nih.govjopcr.com
Several studies have synthesized and evaluated benzofuran derivatives for their activity against a range of bacteria and fungi. For example, newly synthesized benzofuran amide derivatives demonstrated broad-spectrum antimicrobial activity, with some compounds showing minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against both Gram-positive and Gram-negative bacteria, as well as fungal strains. jopcr.com In another study, synthetic aurone (B1235358) derivatives, which contain a benzofuranone core, exhibited significant antibacterial activity, particularly against Gram-positive bacteria. ijper.org
Research has also explored the structure-activity relationship (SAR) of these compounds. For instance, it was found that combining benzofuran, pyrazoline, and thiazole (B1198619) moieties was essential for potent antimicrobial activity. nih.gov Some benzofuran-5-ol (B79771) derivatives have shown antifungal activity superior or comparable to the established drug 5-fluorocytosine, completely inhibiting the growth of tested fungal species at MIC levels of 1.6-12.5 μg/mL. nih.gov The data below summarizes the activity of selected biphenyl (B1667301) and dibenzofuran (B1670420) derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Biphenyl and Dibenzofuran Derivatives Against Resistant Bacteria
| Compound Name | Test Organism | MIC (µg/mL) |
|---|---|---|
| 4′-(Trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 |
| 5-(9H-Carbazol-2-yl)benzene-1,2,3-triol (6m) | Multidrug-resistant Enterococcus faecalis (MDR-E. faecalis) | 6.25 |
| 3′,5′-Dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol (6e) | Carbapenem-resistant Acinetobacter baumannii (CRAB) | Comparable to Ciprofloxacin |
| 4′-Fluoro-[1,1′-biphenyl]-3,4,5-triol (6g) | Carbapenem-resistant Acinetobacter baumannii (CRAB) | Comparable to Ciprofloxacin |
| 4′-(Trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | Carbapenem-resistant Acinetobacter baumannii (CRAB) | Comparable to Ciprofloxacin |
Source: Adapted from research on biphenyl and dibenzofuran derivatives. mdpi.com
Antitumor and Cytotoxic Activity Studies against Cancer Cell Lines
Benzofuran scaffolds are a key component in many molecules with anticancer properties. nih.govmdpi.com A multitude of studies have reported the cytotoxic potential of benzofuran derivatives against a wide panel of human cancer cell lines. nih.govfrontiersin.org
For instance, a series of carbohydrazide-linked benzofuran-isatin conjugates were evaluated for their antiproliferative activity. nih.gov One compound from this series, 5d, showed excellent broad-spectrum activity against nearly all of the 55 human cancer cell lines tested by the National Cancer Institute (NCI). nih.gov Further investigation of these conjugates against colorectal cancer cell lines (SW-620 and HT-29) revealed potent antiproliferative action, with some compounds inducing apoptosis. frontiersin.orgnih.gov
Structure-activity relationship studies have provided insights into the features that govern anticancer potency. The presence and position of substituents on the benzofuran ring, such as methoxy (B1213986) groups, can have a significant effect. nih.gov For example, in a series of 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives, the presence of a 6-methoxy group was found to be crucial for high antiproliferative activity against HCT-116, HeLa, HepG2, and A549 cells. nih.gov Similarly, halogenated benzofuran derivatives have shown enhanced cytotoxic activity. mdpi.comnih.gov The table below presents the cytotoxic activity of selected benzofuran derivatives against various cancer cell lines.
Table 2: Cytotoxic Activity (IC₅₀) of Selected Benzofuran Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 4,6-Di(benzyloxy)-3-phenylbenzofuran (5a) | Pin1 (Hepatocellular Carcinoma target) | 0.874 |
| Benzofuran Derivative (12) | SiHa (Cervical Cancer) | 1.10 |
| Benzofuran Derivative (12) | HeLa (Cervical Cancer) | 1.06 |
| 3-Methylbenzofuran Derivative (16b) | A549 (Lung Cancer) | 1.48 |
| Bromo Derivative (14c) | HCT116 (Colon Cancer) | 3.27 |
| Benzofuran-isatin Conjugate (5a) | SW-620 (Colorectal Cancer) | 8.7 |
| Benzofuran-isatin Conjugate (5a) | HT-29 (Colorectal Cancer) | 9.4 |
Source: Data compiled from multiple studies on the anticancer potential of benzofuran scaffolds. nih.govnih.gov
Anti-inflammatory and Analgesic Property Characterization
The benzofuran scaffold is also associated with significant anti-inflammatory and analgesic properties. nih.govjopcr.comcuestionesdefisioterapia.com Various derivatives have been synthesized and evaluated in preclinical models to characterize these effects.
In one study, newly synthesized benzofuran amide derivatives were screened for anti-inflammatory activity using the carrageenan-induced paw edema model in rats. jopcr.com One of the compounds, 6b, demonstrated a 71.10% inhibition of paw edema, which was statistically significant and highlighted its potential as an anti-inflammatory agent. jopcr.com Another derivative, 6a, also showed considerable activity with 61.55% inhibition. jopcr.com
The analgesic potential of benzofuran-containing compounds has also been investigated. For example, there is evidence that benzofuran derivatives can exhibit analgesic effects, contributing to their broad pharmacological profile. nih.govcuestionesdefisioterapia.com The acetic acid-induced writhing test in mice is a common model used to assess peripheral analgesic activity. While specific data for (5-Methoxy-1-benzofuran-3-yl)acetic acid in this model is not detailed in the provided context, related heterocyclic compounds like 1,2,4-triazole (B32235) derivatives have shown a significant reduction in the number of wriths, indicating potent analgesic action. nih.gov This suggests that the acetic acid moiety, common in non-steroidal anti-inflammatory drugs (NSAIDs), combined with the benzofuran core, is a promising strategy for developing new anti-inflammatory and analgesic agents. jopcr.com
Antioxidant Activity Research and Mechanisms
Benzofuran derivatives are recognized for their antioxidant properties, which are often attributed to their ability to scavenge free radicals and chelate metal ions. nih.govnih.gov The antioxidant capacity of these compounds is influenced by the substitution pattern on the benzofuran ring system.
Research into the mechanisms of antioxidant action for benzofuran derivatives suggests that they can act via several pathways, including Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.net The preferred mechanism is often dependent on the solvent environment, with HAT being favored in the gas phase and non-polar solvents, while SPLET is more likely in polar solvents. researchgate.net The presence of hydroxyl groups directly substituted on the benzofuran nucleus is a key determinant of the antioxidant activity, as they can easily donate a hydrogen atom to neutralize free radicals. researchgate.net
Studies on various benzofuran analogues have demonstrated their antioxidant potential. For instance, a novel water-soluble antioxidant of the benzofuran family, 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA), has been reported to possess better antioxidant activity than the well-known antioxidant compound Trolox C. nih.gov Furthermore, a theoretical study on benzofuran-stilbene hybrid derivatives highlighted that the antioxidative actions are mainly based on the breakage of the O-H bond. researchgate.net
The following table summarizes the antioxidant activity of selected benzofuran analogues.
| Compound/Analogue | Antioxidant Activity Metric | Result | Reference |
| 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA) | Comparative Activity | Better than Trolox C | nih.gov |
| Amurensin H (a benzofuran-stilbene hybrid) | Kinetic Reaction with HOO• | ΔG# = 5.6 kcal/mol, K = 1.983 x 10¹⁰ L/mol·s in methanol | researchgate.net |
| Various substituted N-(2-aroyl)-3-methyl-1-benzofuran-5-yl)-6-chloronicotinamides | DPPH radical scavenging | Good to very good activity at 50-200 µg/ml | nih.gov |
This table is for illustrative purposes and includes data from analogues of the core benzofuran structure.
Neuroprotective and Central Nervous System (CNS) Activity Studies
Analogues of this compound have been investigated for their potential in addressing neurodegenerative diseases, with research focusing on their neuroprotective and other CNS-related activities. nih.govnih.gov The benzofuran scaffold is considered a "privileged" structure in medicinal chemistry for its ability to interact with various biological targets in the CNS. nih.gov
One area of investigation is the inhibition of enzymes such as acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. nih.gov Some benzofuran derivatives have shown the ability to inhibit AChE. nih.gov
A significant body of research has focused on the neuroprotective effects of benzofuran derivatives against excitotoxicity, a process implicated in various neurological disorders. nih.gov For example, a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were evaluated for their ability to protect primary cultured rat cortical neurons from N-methyl-D-aspartate (NMDA)-induced excitotoxic damage. nih.gov One of the most promising compounds from this series, with a methyl substitution at the R2 position, demonstrated neuroprotective action almost comparable to the well-known NMDA antagonist, memantine (B1676192), at a concentration of 30 μM. nih.govresearchgate.net Another derivative with a hydroxyl substitution at the R3 position also exhibited significant anti-excitotoxic effects. nih.govresearchgate.net These findings suggest that specific substitutions on the benzofuran ring can confer potent neuroprotective properties. nih.govresearchgate.net
The table below presents findings from neuroprotective studies on benzofuran analogues.
| Compound/Analogue | Biological Target/Model | Finding | Reference |
| 7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative (with -CH₃ at R2) | NMDA-induced excitotoxicity in rat cortical neurons | Neuroprotective effect comparable to memantine at 30 μM | nih.govresearchgate.net |
| 7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative (with -OH at R3) | NMDA-induced excitotoxicity in rat cortical neurons | Marked anti-excitotoxic effects at 100 and 300 μM | nih.govresearchgate.net |
| Fomannoxin (a natural benzofuran) | Amyloid-β peptide model | Showed outstanding neuroprotective properties | nih.gov |
| Moracin O and P (benzofuran-type stilbenes) | Glutamate-induced cell death in SK-N-SH cells | Significant neuroprotective activity | researchgate.net |
This table is for illustrative purposes and includes data from analogues of the core benzofuran structure.
Other Investigated Biological Activities (e.g., Antiviral, Anti-diabetic, Anti-parasitic)
The pharmacological investigation of this compound analogues extends beyond antioxidant and neuroprotective effects to include a variety of other promising biological activities.
Anti-diabetic Activity: Several classes of benzofuran derivatives have been explored as potential anti-diabetic agents. Research has shown that some analogues can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govresearchgate.net For instance, a series of 2-acylbenzofurans demonstrated significant α-glucosidase inhibitory potency with IC₅₀ values ranging from 6.50 to 722.2 μM, and some compounds showed hypoglycemic activity exceeding that of the reference drug acarbose. nih.gov Another study on benzofuran-1,3,4-oxadiazole containing 1,2,3-triazole-acetamides also reported potent α-glucosidase inhibition, with all synthesized compounds being more potent than acarbose. researchgate.net Furthermore, naturally occurring arylbenzofurans from Morus mesozygia have been identified as better inhibitors of α-glucosidase than acarbose. researchgate.net
Antiviral Activity: The antiviral potential of benzofuran analogues has been investigated against a range of viruses. For example, novel 3-benzoylbenzofurans and their pyrazole (B372694) derivatives have been identified as potent inhibitors of HIV-1 pseudoviruses, with some compounds exhibiting IC₅₀ values in the sub-micromolar range. nih.gov More recently, new benzofuran derivatives have been identified as agonists of the STING (stimulator of interferon genes) pathway, demonstrating broad-spectrum antiviral activity. nih.gov Certain derivatives were found to inhibit SARS-CoV-2 replication at nanomolar concentrations in cell-based assays. nih.gov
Anti-parasitic Activity: Research has also uncovered the anti-parasitic properties of benzofuran analogues. For example, a series of benzofuran bearing thiazolidinone analogues were synthesized and evaluated for their inhibitory potential against parasitic growth. researchgate.net
The following table summarizes the diverse biological activities of selected benzofuran analogues.
| Compound Class/Analogue | Biological Activity | Target/Organism | IC₅₀ / EC₅₀ | Reference |
| 2-Acylbenzofurans | Anti-diabetic | α-glucosidase | 6.50 - 722.2 μM | nih.gov |
| Benzofuran-1,3,4-oxadiazole containing 1,2,3-triazole-acetamides | Anti-diabetic | α-glucosidase | 40.7 - 173.6 μM | researchgate.net |
| 7-(3-hydroxy-3-methylbutyl)moracin M | Anti-diabetic | α-glucosidase | 16.9 μM | researchgate.net |
| 3-Benzoylbenzofuran derivative (4b) | Antiviral | HIV-1 Q23 pseudovirus | 0.49 ± 0.11 μM | nih.gov |
| Benzofuran derivative (BZF) | Antiviral | SARS-CoV-2 (in Calu-3 cells) | Nanomolar range | nih.gov |
| Benzofuran bearing thiazolidinone analogues | Anti-parasitic | Parasitic growth | - | researchgate.net |
This table is for illustrative purposes and includes data from analogues of the core benzofuran structure. IC₅₀ represents the half-maximal inhibitory concentration, and EC₅₀ represents the half-maximal effective concentration.
Structure Activity Relationship Sar Investigations of 5 Methoxy 1 Benzofuran 3 Yl Acetic Acid Derivatives
Correlating Substituent Effects on the Benzofuran (B130515) Ring System with Biological Activity
The biological activity of benzofuran derivatives is highly sensitive to the nature and position of substituents on the core ring system. SAR studies have revealed that the placement of electron-donating or electron-withdrawing groups on the benzene (B151609) portion of the benzofuran scaffold can dramatically alter pharmacological potency. nih.gov
Research into the anticancer properties of benzofuran derivatives has shown that substitution at the C-2 and C-6 positions is particularly critical. For instance, the presence of a methoxy (B1213986), ethoxy, methyl, or bromo group at the 6-position of the benzofuran ring was found to enhance inhibitory activity against cancer cell lines. nih.gov Specifically, a 6-methoxy group resulted in the highest inhibitory activity, whereas a 4-methoxy group led to the least activity, underscoring the positional importance of even the same functional group. nih.gov
Further studies have emphasized the significance of the C-2 position. Substitutions with ester or heterocyclic rings at the C-2 position were identified as crucial for the cytotoxic activity of certain benzofuran derivatives. mdpi.com The number and position of methoxy groups on a 2-aroyl moiety also influence antiproliferative activity and selectivity against different cancer cell lines. nih.gov Similarly, in the context of antibacterial activity, substitutions at the 2-position and 5-position with groups like hydroxyl, halogen, or amino have been shown to be closely related to the compound's efficacy. rsc.org These findings collectively indicate that the biological profile of benzofuran-based compounds can be finely tuned by strategic placement of various substituents on the heterocyclic ring system.
Table 1: Effect of Substituent Position on the Benzofuran Ring on Anticancer Activity
| Position of Substituent | Type of Substituent | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| 6-position | Methoxy (-OCH₃) | Maximum inhibitory activity noted. | nih.gov |
| 6-position | Ethoxy (-OCH₂CH₃) | High potency observed. | nih.gov |
| 6-position | Bromo (-Br) | Beneficial for activity. | nih.gov |
| 4-position | Methoxy (-OCH₃) | Least inhibitory activity observed. | nih.gov |
| 2-position | Ester or Heterocyclic Rings | Crucial for cytotoxic activity. | mdpi.com |
| 5-position | Hydroxyl, Halogen, Amino | Closely related to antibacterial activity. | rsc.org |
Evaluation of the Methoxy Group at the 5-Position on Biological Activity
The methoxy group is a prevalent substituent in many biologically active molecules, where it can influence everything from target binding to metabolic stability. nih.gov In the context of (5-Methoxy-1-benzofuran-3-yl)acetic acid and its analogs, the methoxy group at the 5-position (or the adjacent 6-position in related series) has been shown to be critical for potent biological activity.
In a series of 2-(benzoyl)benzo[b]furan derivatives designed as tubulin polymerization inhibitors, the methoxy group at the C-6 position was found to be essential. nih.gov Removal of the C-6 methoxy group from the most active compounds led to derivatives that were essentially inactive, with IC₅₀ values greater than 10 μM, highlighting its indispensable role in their antiproliferative effects. nih.gov This is consistent with other studies that identified the 6-methoxy substituent as conferring maximal inhibitory activity in anticancer assays. nih.gov
Furthermore, the 5-methoxy group is a key feature in derivatives of this compound that have been investigated for their effects on the central nervous system. Analogs where the indole (B1671886) nitrogen of the neurotransmitter serotonin (B10506) is replaced by the oxygen of a benzofuran ring have been synthesized to evaluate their affinity for serotonin receptors. dea.govresearchgate.net The presence of the 5-methoxy group is a defining characteristic of these psychoactive analogs, suggesting its importance for interaction with neurological targets. dea.gov Crystallographic data reveals that the methoxy group is coplanar with the benzofuran ring system, which may facilitate optimal binding to target proteins. nih.gov
Analysis of the Acetic Acid Moiety and its Modifications on Pharmacological Effects
The acetic acid side chain at the 3-position is a key functional group that can be readily modified to alter the pharmacological profile of the parent compound. The carboxylic acid provides a handle for creating a diverse range of derivatives, including esters, amides, and more complex conjugates, each with potentially distinct biological properties.
A prominent example of this is the conversion of this compound into various amine derivatives. dea.govresearchgate.net The synthesis involves converting the acid to an acid chloride, which is then reacted with an appropriate amine (like dimethylamine (B145610) or ethylamine) to form an amide. Subsequent reduction of the amide yields the corresponding ethanamine derivatives. dea.gov These modifications fundamentally change the nature of the side chain from acidic to basic, leading to compounds with high affinity for serotonin receptors, a pharmacological effect not associated with the parent acid. dea.govresearchgate.net
Other modifications have also been explored. For instance, the acetic acid can be converted into a hydrazide, creating a new scaffold for further derivatization. researchgate.net In the field of anticancer research, the acetic acid moiety has been replaced with N-hydroxyacrylamide and N-hydroxypropiolamide groups. nih.gov These derivatives, particularly the N-hydroxyacrylamide series, were found to be potent inhibitors of tubulin polymerization, demonstrating that modification of this side chain can unlock novel mechanisms of action. nih.gov Additionally, derivatives of the related 2,3-dihydro-benzofuranyl-3-acetic acid have been reported as potent and selective agonists for the G protein-coupled receptor 40 (GPR40), indicating the importance of the acetic acid moiety for activity at this metabolic target. nih.gov
Table 2: Pharmacological Effects of Modifying the Acetic Acid Moiety
| Original Moiety | Modified Moiety | Resulting Pharmacological Effect | Reference |
|---|---|---|---|
| -CH₂COOH (Acetic Acid) | -CH₂CH₂N(CH₃)₂ (N,N-Dimethylethanamine) | Affinity for serotonin receptors. | dea.govresearchgate.net |
| -CH₂COOH (Acetic Acid) | -CH₂CH₂NHCH₂CH₃ (N-Ethylethanamine) | Affinity for serotonin receptors. | dea.govresearchgate.net |
| -CH₂COOH (Acetic Acid) | N-Hydroxyacrylamide | Potent inhibition of tubulin polymerization. | nih.gov |
| -CH₂COOH (Acetic Acid) | GPR40 Agonism (in dihydro-benzofuran analog). | nih.gov |
Conformational Analysis and its Implications for Biological Efficacy
The three-dimensional shape (conformation) of a molecule is a critical determinant of its ability to bind to a biological target and elicit a response. For this compound, X-ray crystallography has provided precise insights into its solid-state conformation. nih.gov
The study revealed that the benzofuran ring system itself is essentially planar. nih.gov The 5-methoxy group is also coplanar with this fused ring system, with a C-C-O-C torsion angle of just 3.1 degrees. nih.gov This planarity creates a rigid, well-defined aromatic core. In stark contrast, the acetic acid side chain is highly twisted relative to the ring. The C2-C3-C10-C11 torsion angle is approximately 77.0 degrees, meaning the acid group projects nearly perpendicular to the plane of the benzofuran ring. nih.gov
This specific conformation has significant implications for biological efficacy. The rigid, planar benzofuran core likely engages in pi-stacking or hydrophobic interactions within a receptor binding pocket, while the flexible and twisted acetic acid side chain can adopt a specific orientation to form key hydrogen bonds or ionic interactions. In the crystal structure, molecules of this compound form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. nih.gov This demonstrates the strong hydrogen bonding capability of the acetic acid moiety, which is often a crucial interaction for ligand binding to biological macromolecules. The distinct spatial orientation of the hydrophilic acid group relative to the lipophilic ring system is a key feature that likely governs its interaction with specific targets and ultimately determines its biological efficacy.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. nih.govmdpi.com
While specific QSAR models for this compound derivatives were not detailed in the reviewed literature, the application of QSAR to the broader class of benzofurans has been reported. For example, 2D-QSAR models have been developed for benzofuran-based vasodilators. researchgate.net Such models use 2D descriptors (e.g., topological indices, atom counts) to correlate with vasodilation activity and help identify the structural requirements for potency. researchgate.net
For derivatives of this compound, a QSAR study would involve several steps. First, a dataset of analogs with measured biological activity (e.g., IC₅₀ values for enzyme inhibition or receptor binding) would be compiled. Next, a variety of molecular descriptors would be calculated for each compound, capturing physicochemical properties such as:
Electronic properties: (e.g., dipole moment, partial charges) which influence electrostatic interactions.
Steric properties: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.
Hydrophobic properties: (e.g., LogP) which govern how the molecule partitions between aqueous and lipid environments.
Topological properties: which describe atomic connectivity and branching.
Using machine learning or statistical methods like Partial Least Squares (PLS), a regression model is built to predict activity based on these descriptors. researchgate.net The resulting model can reveal which properties are most important for activity. For instance, a QSAR model for serotonergic ligands highlighted the importance of specific descriptors for determining both activity and selectivity among receptor subtypes. mdpi.com A validated QSAR model for this compound analogs could guide the synthesis of new derivatives with predicted high efficacy.
Impact of Halogenation on Biological Activity and Selectivity
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) is a common strategy in medicinal chemistry to modulate a drug's potency, selectivity, and pharmacokinetic properties. For benzofuran derivatives, halogenation has been shown to be a particularly effective method for enhancing anticancer activity. mdpi.comnih.gov
Studies have demonstrated that introducing halogens to the benzofuran scaffold can significantly increase the cytotoxicity of the resulting compounds compared to their non-halogenated parents. nih.gov The position of the halogen is a critical factor. For example, attaching a bromine atom to a methyl group at the C-3 position of a benzofuran derivative resulted in a compound with remarkable cytotoxic activity against leukemia cells. mdpi.com
A detailed study on halogenated benzofuran derivatives revealed that a compound containing both bromine and a methoxy group exhibited stronger pro-oxidative and pro-apoptotic properties compared to its chlorinated analog. nih.gov This suggests that the type of halogen can influence the mechanism of action. The same study concluded that the introduction of halogens, particularly to alkyl or alkoxy substituents on the benzofuran ring, significantly boosts cytotoxicity, making these compounds interesting candidates for further development as selective anticancer agents. nih.gov The bromo-substituted derivative was particularly effective against A549 (lung cancer) and HepG2 (liver cancer) cell lines. nih.gov
Table 3: Influence of Halogenation on the Anticancer Activity of Benzofuran Derivatives
| Compound/Modification | Key Structural Features | Observed Biological Effect | Reference |
|---|---|---|---|
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Chlorine atoms | Promising activity against A549 cells; induced G2/M phase arrest in HepG2 cells. | nih.gov |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Bromine atoms, Methoxy group | Significant activity against A549 and HepG2 cells; stronger pro-oxidative and pro-apoptotic effects; caused S and G2/M phase arrest in A549 cells. | nih.gov |
| Bromomethyl-substituted benzofuran | Bromine on a methyl group at C-3 | Remarkable cytotoxic activity against leukemia cells. | mdpi.com |
| General Halogenation | Halogens on alkyl or alkoxy substituents | Significantly increased cytotoxicity compared to unsubstituted parent compounds. | nih.gov |
Mechanistic Studies and Molecular Target Identification of 5 Methoxy 1 Benzofuran 3 Yl Acetic Acid Analogues
Elucidating Molecular Interactions with Specific Biological Targets
The planarity of the benzofuran (B130515) residue is a key structural feature of (5-Methoxy-1-benzofuran-3-yl)acetic acid. In its crystalline form, the molecule exhibits specific spatial arrangements that facilitate intermolecular interactions. The methoxy (B1213986) group is coplanar with the fused ring system, while the acetic acid residue is positioned nearly perpendicular to it. nih.gov This conformation allows for the formation of hydrogen bonds. Specifically, centrosymmetrically related molecules can link via O-H···O hydrogen bonds, creating eight-membered ring structures known as synthons. These dimeric structures then assemble into supramolecular layers through benzene-C-H···O(ring) interactions. nih.gov
Analogues of this compound, such as benzofuran-3-yl(phenyl)methanones, have been studied for their interaction with specific biological targets like the NAD+-dependent deacetylase SIRT1. Computational docking studies predict that these inhibitors bind within the C-pocket of SIRT1. This binding is stabilized by hydrophobic interactions with specific amino acid residues, namely Phe273, Phe312, and Ile347. nih.gov The introduction of a hydroxyl group at the meta position of the phenyl ring can further enhance binding through the formation of a hydrogen bond with Asn346. nih.gov This detailed understanding of molecular interactions is crucial for the rational design of more potent and selective inhibitors.
Enzyme Inhibition Profiling
The inhibitory activity of this compound analogues has been evaluated against a range of enzymes, highlighting their potential as therapeutic agents.
DNA Gyrase B: Bacterial DNA gyrase is a validated target for antibacterial drugs as it is essential for bacterial DNA replication and absent in humans. nih.gov Certain benzofuran–pyrazole-based compounds have shown significant inhibitory activity against E. coli DNA gyrase B. For instance, compound 9 in a study demonstrated an IC50 of 9.80 µM, which is comparable to the well-known antibiotic ciprofloxacin. nih.gov The crystal structure of a benzothiazole-based inhibitor in complex with E. coli DNA gyrase B has revealed that these inhibitors bind in the ATP-binding pocket of the enzyme. rcsb.org
Chorismate Mutase: Chorismate mutase (CM) is another attractive target for developing anti-tubercular agents because it is present in bacteria but not in animals. nih.gov Analogues of this compound, specifically 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives, have been designed and evaluated as CM inhibitors. Molecular docking studies suggest that these molecules participate in strong hydrogen bonding with ILE67 of the B chain at the enzyme's interface, in addition to several hydrophobic interactions. nih.gov Structure-activity relationship (SAR) studies have indicated that substituents on the benzofuran ring, such as a nitro or acetyl group at the C-5 position, are favorable for CM inhibition. nih.gov
Butyrylcholinesterase (BuChE): In the pursuit of treatments for neurodegenerative diseases, derivatives of 5,6-dimethoxybenzofuran-3(2H)-one have been synthesized and evaluated as dual inhibitors of acetylcholinesterase (AChE) and BuChE. nih.gov These compounds have shown good inhibitory activity against both enzymes, with one particular compound exhibiting an IC50 of 52 ± 6.38 nM against AChE. nih.gov Docking studies have provided insights into the binding interactions of these compounds with the enzymes. nih.gov
HIV-1 Protease: HIV-1 protease is a critical enzyme for the replication of the HIV virus. nih.gov While specific studies on the inhibition of HIV-1 protease by this compound were not found, the broader class of benzofurans has been explored for this purpose. The general mechanism of HIV-1 protease inhibitors involves blocking the active site of the enzyme, preventing it from cleaving viral polyproteins into mature, functional proteins. nih.gov The development of potent inhibitors, such as one with an IC50 of 1.64 nM, highlights the potential of designing molecules that can effectively target this enzyme. medchemexpress.com
Receptor Binding Affinity Studies and Ligand Design
Analogues of this compound have been investigated for their binding affinity to various receptors, leading to the design of specific ligands.
Serotonin (B10506) Receptors: While direct binding studies of this compound with serotonin receptors are not detailed, the benzofuran scaffold is a common feature in ligands targeting these receptors. For instance, the 5-HT3 receptor, a ligand-gated ion channel, is a target for various therapeutic agents. nih.gov The binding site of this receptor is formed by loops from adjacent subunits, and selective agonists and antagonists have been developed based on understanding these interactions. nih.gov
GPR40/FFA1: Derivatives of (2,3-dihydro-1-benzofuran-3-yl)acetic acid have been identified as potent and selective agonists for the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1). nih.govnih.gov This receptor is involved in mediating glucose-stimulated insulin (B600854) secretion. nih.gov Optimization of these derivatives has led to the discovery of compounds with improved pharmacokinetic profiles and reduced lipophilicity. nih.govresearchgate.net One such optimized compound, TAK-875, has been evaluated in clinical trials for the treatment of type 2 diabetes. researchgate.netnih.gov
Cellular Pathway Modulation, including Apoptosis Induction
Benzofuran derivatives have been shown to modulate various cellular pathways, including the induction of apoptosis (programmed cell death), a key mechanism in cancer therapy.
A novel benzofuran-isatin conjugate, has demonstrated pro-apoptotic activity in colorectal cancer cell lines. nih.gov Treatment with this compound led to a significant, dose-dependent increase in apoptosis. nih.gov Mechanistically, this was associated with the upregulation of the tumor suppressor p53 and the modulation of several key proteins involved in the mitochondrial apoptosis pathway. The compound was found to downregulate the anti-apoptotic protein Bcl-xl and upregulate the pro-apoptotic proteins Bax and cytochrome c. nih.gov This suggests that the compound induces apoptosis through the intrinsic, mitochondria-dependent pathway. Furthermore, the compound was shown to arrest the cell cycle, inhibit cell viability, migration, and invasion. nih.gov
In a different context, 5-methoxytryptophan, a metabolite related to the benzofuran core structure, has also been shown to induce apoptosis and cell cycle arrest in colorectal cancer cells. Its mechanism of action appears to involve the PI3K/Akt/FoxO3a signaling pathway. nih.gov
Role in Xenobiotic Detoxification Pathways
The glycine (B1666218) conjugation pathway is a crucial phase II detoxification process in humans, responsible for metabolizing various xenobiotics and endogenous compounds. nih.govsemanticscholar.org The key enzyme in this pathway is Glycine N-acyltransferase (GLYAT). nih.govhmdb.ca This enzyme catalyzes the conjugation of an acyl-CoA substrate with glycine. hmdb.ca While direct studies on the role of this compound in this pathway are limited, the metabolism of similar aromatic acids, such as benzoic acid, is well-documented. semanticscholar.org Benzoic acid is activated to benzoyl-CoA and then conjugated with glycine by GLYAT to form hippuric acid, which is then excreted. nih.gov It is plausible that benzofuran-containing carboxylic acids could also be substrates for this detoxification pathway, undergoing conjugation with glycine to facilitate their elimination from the body.
Advanced Analytical and Spectroscopic Characterization Methods in 5 Methoxy 1 Benzofuran 3 Yl Acetic Acid Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H-NMR, ¹³C-NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (5-Methoxy-1-benzofuran-3-yl)acetic acid, providing detailed information about the hydrogen and carbon framework of the molecule.
¹H-NMR: The proton NMR spectrum provides data on the chemical environment of each hydrogen atom. For derivatives of this compound, a characteristic singlet for the methoxy (B1213986) group protons (O-CH₃) typically appears around 3.8-3.9 ppm. dea.gov The protons of the acetic acid methylene (B1212753) group (-CH₂COOH) would be expected to produce a singlet, while the aromatic protons on the benzofuran (B130515) ring system would appear as a set of multiplets. dea.govmdpi.com The acidic proton of the carboxyl group (-COOH) would manifest as a broad singlet, often at a high chemical shift (e.g., around 12.57 ppm), though its position can vary depending on the solvent and concentration. mdpi.com
¹³C-NMR: The ¹³C-NMR spectrum reveals the number of distinct carbon environments and their electronic nature. Key signals for related benzofuran structures include the carbonyl carbon of the acetic acid group (typically above 170 ppm), carbons of the aromatic ring, the furan (B31954) ring carbons, the methoxy carbon (around 55 ppm), and the methylene carbon of the acetic acid side chain. mdpi.commdpi.comunl.pt
2D NMR: Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assigning specific proton signals to their corresponding carbon atoms and for confirming the connectivity of the molecular fragments. dea.govmdpi.com For instance, HMBC correlations can definitively link the methylene protons of the acetic acid unit to the C3 carbon of the benzofuran ring and the carbonyl carbon, confirming the side chain's position. mdpi.com
Table 1: Representative NMR Data for Benzofuran Acetic Acid Derivatives Note: Data is based on related structures as specific shifts for the title compound can vary based on experimental conditions.
| Assignment | ¹H-NMR Chemical Shift (δ, ppm) | ¹³C-NMR Chemical Shift (δ, ppm) |
|---|---|---|
| -COOH | ~12.7 (broad singlet) mdpi.com | ~172.0 mdpi.com |
| Aromatic CH | 7.90–7.17 (multiplets) mdpi.com | 158.9–110.6 unl.pt |
| -OCH₃ | ~3.85 (singlet) mdpi.com | ~55.6 unl.pt |
High-Resolution Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, allowing for the confirmation of its elemental formula, C₁₁H₁₀O₄. mdpi.comnih.gov Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) provide mass accuracy to within a few parts per million. For a related derivative, the calculated m/z for the [M+H]⁺ ion was 334.1074, with an experimental finding of 334.1071, demonstrating the precision of the technique. mdpi.com
In addition to molecular mass, tandem mass spectrometry (MS/MS or MS²) experiments elucidate fragmentation patterns, which offer structural insights. massbank.eu Collision-Induced Dissociation (CID) is used to break the parent ion into smaller, characteristic fragment ions. massbank.eu For benzofuran derivatives, common fragmentation pathways include the loss of the side chain and cleavages within the furan or benzene (B151609) rings, providing data that helps to piece together the molecular structure. dea.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound. The spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.
Key characteristic absorptions include:
O-H Stretch: A very broad absorption band is expected in the region of 2800-3550 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is broadened by hydrogen bonding. docbrown.info
C=O Stretch: A strong, sharp absorption band appears around 1700 cm⁻¹ for the carbonyl group (C=O) of the carboxylic acid. mdpi.comdocbrown.info
C-O Stretch: Absorptions corresponding to the C-O stretching of the ether linkage and the carboxylic acid are expected around 1300-1066 cm⁻¹. mdpi.comunl.pt
Aromatic C=C Stretch: Medium to weak absorptions in the 1500-1611 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic benzofuran ring system. mdpi.com
These distinct signals, when observed together, provide strong evidence for the presence of a methoxy-substituted benzofuran carrying a carboxylic acid group.
X-ray Crystallography for Solid-State Molecular Structure Determination and Intermolecular Interactions
A study of the compound revealed that the benzofuran ring system is essentially planar. nih.gov The methoxy group is nearly coplanar with this ring system, while the acetic acid group is positioned almost perpendicularly to it, with a C—C—C—C torsion angle of 77.0(2)°. nih.gov
In the crystal lattice, molecules of this compound form centrosymmetric dimers through strong O—H⋯O hydrogen bonds between the carboxylic acid groups of two separate molecules. nih.gov This interaction creates a characteristic eight-membered ring synthon. nih.gov These dimeric units then assemble into layers in the crystal structure. nih.gov
Table 2: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₁H₁₀O₄ nih.gov |
| Formula Weight | 206.19 nih.gov |
| Crystal System | Monoclinic nih.gov |
| Space Group | P2₁/c nih.gov |
| a (Å) | 5.8096 (3) nih.gov |
| b (Å) | 13.2034 (5) nih.gov |
| c (Å) | 12.5738 (6) nih.gov |
| β (°) | 97.641 (3) nih.gov |
| Volume (ų) | 955.93 (8) nih.gov |
| Z | 4 nih.gov |
| Temperature (K) | 296 nih.gov |
| Radiation | Mo Kα (λ = 0.71073 Å) nih.gov |
Chromatographic Techniques for Purity Assessment and Retention Analysis (e.g., GC)
Chromatographic methods are essential for assessing the purity of this compound and for its separation from reactants or byproducts. Gas Chromatography (GC), often coupled with a Mass Spectrometer (GC/MS), is a powerful technique for this purpose, although derivatization (e.g., to a trimethylsilyl (B98337) ester) is sometimes required for acidic compounds to improve their volatility. dea.gov
In a GC analysis of related benzofuran compounds, a nonpolar capillary column (such as one coated with 100% dimethylpolysiloxane) is typically used. researchgate.net The instrument is run with a temperature program, for example, starting at 100°C and ramping up to 300°C, to ensure the separation of compounds with different boiling points. dea.gov The time it takes for a compound to travel through the column, known as the retention time (Rt), is a characteristic property under specific conditions and can be used for identification and purity checks. dea.gov
Table 3: Example Gas Chromatography Parameters for Analysis of Related Benzofurans
| Parameter | Condition |
|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (DB-1 or similar) researchgate.net |
| Oven Program | 100°C initial, ramp at 6°C/min to 300°C, hold dea.gov |
| Injector | Split mode, 280°C dea.gov |
| Detector (MS) | Electron Ionization (EI), 70 eV dea.govresearchgate.net |
Computational and Theoretical Investigations of 5 Methoxy 1 Benzofuran 3 Yl Acetic Acid and Its Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone for examining the electronic properties of benzofuran (B130515) derivatives. These calculations provide a fundamental understanding of a molecule's stability, reactivity, and spectroscopic characteristics from first principles. researchgate.net By solving approximations of the Schrödinger equation, researchers can determine the distribution of electrons within the molecule, which governs its chemical behavior.
Studies on derivatives of (5-Methoxy-1-benzofuran-3-yl)acetic acid often employ hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. researchgate.netsemanticscholar.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. sci-hub.se
Table 1: Key Electronic Properties of Benzofuran Derivatives from DFT Calculations
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and optical properties. sci-hub.se |
| MESP | Molecular Electrostatic Potential. | Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack. sci-hub.se |
| Chemical Hardness | Resistance to change in electron distribution. | A measure of stability and reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. For derivatives of this compound, docking studies have been employed to evaluate their potential to interact with various biological targets.
These simulations place the ligand into the binding site of a protein and calculate a "docking score," which estimates the binding affinity. A lower (more negative) score generally indicates a more stable and favorable interaction. nih.gov The analysis also reveals the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov
For example, various benzofuran derivatives have been computationally docked against a range of protein targets to explore their therapeutic potential. Studies have investigated interactions with enzymes involved in microbial infections, such as glucosamine-6-phosphate synthase and aspartic proteinase, to assess antimicrobial activity. nih.gov Other research has focused on the binding of benzofurans to serum albumins like Bovine Serum Albumin (BSA), which is important for understanding how these compounds might be transported and distributed in the bloodstream. nih.gov Additionally, docking has been used to evaluate the potential of related compounds against viral targets, including the main protease of COVID-19. nih.gov
Table 2: Examples of Molecular Docking Studies on Benzofuran Derivatives
| Derivative Class | Protein Target | Purpose of Study | Finding |
|---|---|---|---|
| Benzofuran-isoxazole hybrids | COVID-19 Main Protease | Antiviral potential evaluation | Good theoretical affinity with scores between –9.37 and –11.63 kcal/mol. nih.gov |
| 5-(5-methyl-benzofuran-3-ylmethyl)-3H- semanticscholar.orgsci-hub.seresearchgate.netoxadiazole-2-thione | Antifungal protein targets | Antifungal activity prediction | Activity attributed to hydrogen bonding and hydrophobic interactions. nih.gov |
| 4-Nitrophenyl-functionalized benzofurans | Bovine Serum Albumin (BSA) | Protein binding and drug delivery | Predicted to bind with high affinity (kD = 28.4 ± 10.1 nM), suggesting potential for carrier-mediated delivery. nih.gov |
| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one | Mouse TLR4/MD-2 complex | Anti-inflammatory activity | Binding ability was found to be comparable to that of dexamethasone. ijper.org |
Computational Analysis of Molecular Geometry and Conformational Landscape
The three-dimensional structure of a molecule is fundamental to its function. X-ray crystallography provides precise experimental data on molecular geometry in the solid state, which can be complemented and further explored by computational methods.
The crystal structure of this compound reveals important conformational details. nih.gov The benzofuran ring system itself is essentially planar. nih.gov In the crystalline state, the methoxy (B1213986) group (-OCH₃) is observed to be nearly coplanar with this fused ring system, with a C—C—O—C torsion angle of approximately 3.1°. nih.gov However, the acetic acid side chain adopts a conformation that is almost perpendicular to the ring, with a C—C—C—C torsion angle of about 77.0°. nih.gov
This perpendicular arrangement is significant as it influences how the molecule can interact with its environment, including solvent molecules and biological receptors. In the crystal, molecules of this compound form dimers through strong O—H⋯O hydrogen bonds between the carboxylic acid groups of two centrosymmetrically related molecules. nih.gov This creates a characteristic eight-membered ring synthon, a common feature in the solid-state structures of carboxylic acids. nih.gov These dimeric units then assemble into larger supramolecular layers. nih.gov
Table 3: Selected Experimental Geometric Parameters for this compound
| Parameter | Bond/Angle | Value (Å or °) | Source |
|---|---|---|---|
| Bond Length | C1—O3 (Methoxy) | 1.372 (2) Å | nih.gov |
| Bond Length | C8—C9 (Furan double bond) | 1.338 (2) Å | nih.gov |
| Bond Length | C8—C10 (Side chain) | 1.491 (2) Å | nih.gov |
| Torsion Angle | C4—C5—O3—C7 (Methoxy) | 3.1 (3)° | nih.gov |
| Torsion Angle | C2—C3—C8—C10 (Side chain) | 77.0 (2)° | nih.gov |
Atom numbering corresponds to the crystallographic information file.
In Silico Prediction of Drug-Likeness and Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters
Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico models provide a rapid and cost-effective way to predict these properties and assess a molecule's "drug-likeness" early in the discovery process. ijprajournal.com
For benzofuran derivatives, computational tools are used to calculate key physicochemical descriptors that correlate with ADME behavior. researchgate.netnih.gov One of the most widely used frameworks is Lipinski's "Rule of Five," which predicts poor oral absorption or permeation if a molecule violates two or more of the following criteria: a molecular weight over 500 Da, a logP (octanol-water partition coefficient) over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. ijprajournal.com
Beyond Lipinski's rule, other parameters are also evaluated. The topological polar surface area (TPSA) is a predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. Synthetic accessibility scores estimate the ease or difficulty of synthesizing the compound, which is a practical consideration for development. ijprajournal.com Computational platforms can predict properties like aqueous solubility, hepatotoxicity, and potential for enzyme inhibition. ijprajournal.com Studies on derivatives like 2-(5-methyl-1-benzofuran-3-yl) acetic acid have specifically incorporated the evaluation of such drug-likeness parameters to gauge their therapeutic potential. researchgate.net
Table 4: Common In Silico ADME and Drug-Likeness Parameters
| Parameter | Description | Importance |
|---|---|---|
| Molecular Weight (MW) | The mass of one mole of the substance. | Influences diffusion and absorption; typically < 500 Da for oral drugs. |
| LogP | Logarithm of the partition coefficient between octanol (B41247) and water. | Measures lipophilicity, affecting absorption and membrane permeability. |
| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds. | Affects solubility and membrane permeability. |
| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | Affects solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | Predicts intestinal absorption and blood-brain barrier penetration. |
| Oral Bioavailability | The fraction of an administered dose of unchanged drug that reaches systemic circulation. | A key indicator of a drug's efficiency when taken orally. |
| Synthetic Accessibility (SA) | A score indicating the predicted ease of chemical synthesis. | Practical consideration for drug development and manufacturing. ijprajournal.com |
Future Research Trajectories and Academic Prospects
Rational Design and Synthesis of Novel (5-Methoxy-1-benzofuran-3-yl)acetic acid Analogues as Research Leads
The core structure of this compound serves as a foundational template for the development of new chemical entities with tailored properties. The future of this research lies in the rational design and synthesis of analogues to optimize potency, selectivity, and pharmacokinetic profiles for various biological targets.
A key strategy involves the modification of the acetic acid side chain. For instance, this compound has been utilized as a precursor for the synthesis of N,N-dimethyl and N-ethyl amine derivatives. dea.gov This is achieved by first converting the carboxylic acid to an acid chloride, followed by reaction with the corresponding amine to form an amide, which is then reduced to the final amine product. dea.gov This synthetic route opens avenues for creating a library of amine analogues with varying substitution patterns to explore structure-activity relationships (SAR), particularly for neurological targets like serotonin (B10506) receptors. dea.gov
Another approach focuses on the elaboration of the benzofuran (B130515) core itself. Research into the synthesis of complex benzofurans, such as 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, demonstrates the feasibility of multi-component reactions to build intricate molecular architectures. researchgate.netmdpi.com Such methods, which can involve the condensation of phenols, glyoxals, and active methylene (B1212753) compounds, are efficient and allow for the introduction of diverse substituents onto the benzofuran ring system. researchgate.netmdpi.com These synthetic advancements are crucial for generating novel analogues for high-throughput screening and lead optimization.
Furthermore, the principles of molecular hybridization, where the benzofuran scaffold is combined with other pharmacophores, are being actively explored. The design of benzofuran hybrids linked to piperidine (B6355638) or triazole moieties has yielded compounds with significant anticancer activity. nih.govnih.gov SAR studies in these series have often highlighted the importance of the methoxy (B1213986) group's position on the benzofuran ring, suggesting that the 5-methoxy substitution in the parent compound is a critical feature to retain or modify strategically in future designs. nih.gov
| Precursor Compound | Synthetic Modification | Resulting Analogue Class | Potential Application |
| This compound | Conversion to acid chloride, amidation, and reduction | Amine derivatives (e.g., 5-MeO-BFE) | Serotonin receptor ligands |
| Acetovanillone | Multi-component reaction with glyoxal (B1671930) and Meldrum's acid | Complex benzofuran acetic acids | New therapeutic agents |
| Benzofuran scaffold | Molecular hybridization with other pharmacophores (e.g., triazoles) | Benzofuran-triazole hybrids | Anticancer agents |
Exploration of Multi-Target Therapeutic Strategies for Complex Diseases
Complex multifactorial diseases such as cancer often involve the dysregulation of multiple signaling pathways. This has spurred the development of multi-target drugs, and benzofuran derivatives are emerging as promising candidates for such therapeutic strategies.
A significant area of research is the design of dual inhibitors targeting key pathways in oncology. For example, novel benzofuran hybrids have been synthesized and identified as dual inhibitors of Phosphatidylinositol-3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Both PI3K and VEGFR-2 are critical in tumor growth, proliferation, and angiogenesis. Compound 8 from one study demonstrated potent inhibition of both enzymes, with IC₅₀ values of 2.21 nM and 68 nM, respectively. nih.gov This dual-action mechanism presents a powerful strategy for overcoming the resistance that can develop with single-target agents.
Similarly, researchers have designed oxindole-based benzofuran hybrids that function as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β), both of which are implicated in the progression of breast cancer. nih.gov The ability to modulate two distinct targets with a single molecule underscores the therapeutic potential of the benzofuran scaffold in complex diseases.
The broad spectrum of biological activities reported for benzofurans—including antiviral, antitumor, antihyperglycemic, and anti-inflammatory effects—further supports their potential as multi-target agents. nih.govnih.gov Future research will likely focus on systematically mapping the polypharmacology of this compound analogues to identify synergistic target combinations for diseases like cancer, metabolic syndrome, and neurodegenerative disorders.
| Benzofuran Analogue Type | Targeted Proteins | Therapeutic Area | Reference |
| Benzofuran-piperidine hybrid | PI3K / VEGFR-2 | Cancer | nih.gov |
| Oxindole-benzofuran hybrid | CDK2 / GSK-3β | Breast Cancer | nih.gov |
In-Depth Mechanistic Studies and Molecular Target Validation
Understanding the precise molecular mechanisms by which benzofuran derivatives exert their effects is crucial for their development as therapeutic agents. Future academic prospects will heavily involve detailed mechanistic studies to validate molecular targets and elucidate downstream signaling pathways.
One exemplary study identified benzofuran-3-yl(phenyl)methanones as novel inhibitors of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase involved in cellular regulation. nih.gov Through molecular modeling and kinetic studies, the researchers predicted and confirmed that these inhibitors bind to the C-pocket of SIRT1, the same site occupied by the nicotinamide (B372718) moiety of NAD+. nih.gov This binding blocks the catalytic activity of the enzyme, leading to increased acetylation of downstream targets like the tumor suppressor p53. nih.gov This work provides a clear, validated mechanism of action that can guide the future design of more potent and selective SIRT1 inhibitors based on the benzofuran scaffold.
Other research has pointed to tubulin as a molecular target for certain cytotoxic benzofuran derivatives. nih.gov These compounds were found to induce apoptosis in leukemia cells, a process linked to the generation of reactive oxygen species (ROS) and the subsequent activation of caspases. nih.gov Further investigation into the interaction with tubulin and the specifics of ROS-mediated cell death will be a key research trajectory.
Molecular docking studies are increasingly being used to predict and rationalize the binding of benzofuran analogues to their protein targets. Such studies have provided insights into the interactions of dual PI3K/VEGFR-2 inhibitors with their respective active sites and have helped explain the binding of other derivatives to key amino acid residues like ASP-1046 and GLU-885 in different targets. nih.govnih.gov Validating these computational models with biophysical and cellular assays will remain a central theme in future research.
| Compound Class | Validated Molecular Target | Mechanism of Action | Cellular Outcome |
| Benzofuran-3-yl(phenyl)methanones | Sirtuin 1 (SIRT1) | Binds to C-pocket, blocking NAD+ hydrolysis | Increased p53 acetylation |
| Bromoalkyl benzofurans | Tubulin | Induces ROS generation | Apoptosis in leukemia cells |
| Benzofuran derivatives | - | Induces G2/M phase arrest | Apoptosis in cervical cancer cells |
Development of Non-Medicinal Applications, such as Fluorescent Probes and Sensors
Beyond medicinal chemistry, the unique photophysical properties of the benzofuran ring system make it an attractive scaffold for non-medicinal applications, particularly in the development of fluorescent probes and chemical sensors. nih.gov
Benzofuranone-based probes are being utilized to detect biomarkers associated with neurodegenerative diseases like Parkinson's. nih.gov These probes can be designed to respond to changes in the cellular microenvironment, such as oxidative stress or the aggregation of specific proteins. nih.gov The fluorescence of these molecules can change in intensity or wavelength upon binding to a target analyte or in response to a specific biochemical event.
The mechanisms underpinning these fluorescent responses are diverse and include Excited-State Intramolecular Proton Transfer (ESIPT), Förster Resonance Energy Transfer (FRET), and Photoinduced Electron Transfer (PET). nih.gov The benzofuran structure, with its electron-rich aromatic system, can be readily modified with donor and acceptor groups to fine-tune these photophysical properties. For example, introducing hydroxyl and carbonyl groups can facilitate the ESIPT mechanism, leading to a large Stokes shift, which is highly desirable for biological imaging applications. nih.gov
Future research will focus on designing novel this compound derivatives that can act as selective and sensitive probes for metal ions, reactive oxygen species, and specific biomolecules. The acetic acid group provides a convenient handle for conjugation to other molecules or for modulating water solubility, enhancing their utility in biological systems. The development of such tools is vital for advancing our understanding of cellular biology and for early disease diagnostics. nih.gov
Q & A
Q. What is the synthetic procedure for (5-Methoxy-1-benzofuran-3-yl)acetic acid?
The compound is synthesized via alkaline hydrolysis of 6-methoxy-4-bromomethylcoumarin. The reaction involves refluxing the precursor in 1 M NaOH for 2 hours, followed by neutralization with HCl and recrystallization from an ethanol-ethyl acetate mixture. The product forms colorless blocks, confirmed via TLC monitoring and X-ray crystallography .
Q. How is the crystal structure of this compound determined?
The crystal structure is resolved using single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å). Data collection is performed on a Bruker Kappa APEXII CCD diffractometer. Structural refinement uses SHELXL-2014, with hydrogen atoms placed in calculated positions (riding model). The monoclinic unit cell (space group P2₁/c) has parameters a = 5.8096 Å, b = 13.2034 Å, c = 12.5738 Å, β = 97.641°, and Z = 4. ORTEP-3 visualizes atomic displacement ellipsoids at 40% probability .
Q. What spectroscopic or crystallographic methods validate the compound’s purity?
Purity is confirmed via melting point analysis (413 K), TLC, and crystallographic residuals (R = 0.040, wR = 0.110). Hydrogen bonding networks and displacement parameters further validate structural integrity. Absorption corrections are applied using SADABS .
Advanced Research Questions
Q. What intermolecular interactions stabilize the crystal lattice of this compound?
Centrosymmetric dimers form via O–H⋯O hydrogen bonds between carboxylic acid groups, creating eight-membered {⋯HOCO}₂ synthons. Additional stabilization arises from C–H⋯O interactions involving the methoxy and benzofuran moieties. Geometric parameters include O⋯O distances of 2.689 Å and H-bond angles of 174° .
Q. How does the methoxy substituent influence the compound’s biological activity compared to methyl analogs?
Methoxy substitution enhances hydrogen-bonding capacity and electronic effects, potentially increasing binding affinity to targets like GPR40/FFA1. Contrast with 5-methyl analogs (e.g., C11H10O3, P2₁/c, a = 12.2090 Å) reveals differences in unit cell volume (1839.5 ų vs. 955.93 ų) and melting points (370–371 K vs. 413 K), suggesting substituent-dependent packing efficiency and thermal stability .
Q. Are there discrepancies in reported crystallographic data for structurally related benzofuran derivatives?
Polymorphism is observed in derivatives: (5-Methoxy) variants exhibit planar benzofuran rings (r.m.s. deviation = 0.011 Å), while methyl-substituted analogs show torsional variations (e.g., C–C–C–C = 77.0° vs. 179.34° in methoxy). These differences highlight substituent effects on conformational flexibility and crystal packing .
Q. What computational or experimental methods are suitable for modeling the compound’s pharmacokinetics?
Molecular docking studies (e.g., AutoDock Vina) can predict binding to GPR40/FFA1. Metabolic stability assays (e.g., hepatic microsome incubation) assess β-oxidation resistance. Pharmacokinetic parameters (e.g., t₁/₂, bioavailability) are determined via in vivo oral administration in diabetic models, as demonstrated for the derivative TAK-875 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
